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Compound of Interest

Compound Name: Methyl coumalate

Cat. No.: B027924 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

reaction mechanisms of methyl coumalate is pivotal for harnessing its synthetic potential. This

guide provides a comparative overview of computational approaches employed to elucidate

these mechanisms, supported by data from recent studies.

Methyl coumalate, a versatile building block in organic synthesis, undergoes a variety of

transformations, including cycloadditions, cascade reactions, and reactions with nucleophiles.

[1][2][3][4] Computational chemistry has emerged as an indispensable tool to probe the

underlying mechanisms, predict reaction outcomes, and rationalize selectivities.[5][6] Density

Functional Theory (DFT) is the most prevalent method for these investigations, offering a

balance of accuracy and computational cost.[7][8]

Comparative Analysis of Computational Methods
The choice of computational method significantly influences the accuracy of predicted reaction

energies and barriers. Below is a summary of computational approaches applied to different

methyl coumalate reactions, providing a snapshot of the methods currently employed in the

field.
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Reaction Type
Computational
Method

Key Findings Reference

[4+2] Cycloaddition DFT (unspecified)

The reaction proceeds

via a stepwise

mechanism, with a

subsequent retro-

[4+1] cycloaddition as

the driving force.

[1]

Cascade Reactions

with Secondary

Amines

Quantum Chemical

Transition-State

Calculations

Calculations

supported the

proposed 1,6-addition

mechanism followed

by decarboxylation

and rearrangement,

consistent with the

observed

regiochemistry.

[2]

Reaction with Indole

Anions
Not specified

A computational study

confirmed that the

elimination of HCl

precedes the

elimination of carbon

dioxide in the reaction

with 3-chloroindoles.

[4]

General Reactivity

Analysis
DFT/B3LYP/6-311G**

Tautomeric forms of a

pyrone derivative

were studied,

revealing differences

in ionization energy,

electron affinity, and

chemical potential.

[2]
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The successful application of computational chemistry hinges on the meticulous

implementation of theoretical protocols. The following outlines a typical workflow for the

computational analysis of a methyl coumalate reaction mechanism.

Experimental & Computational Protocol: A Generalized
Workflow

Reactant and Product Optimization: The three-dimensional structures of reactants,

intermediates, transition states, and products are optimized to find their lowest energy

conformations.

Transition State Search: A transition state (TS) search is performed to locate the saddle point

on the potential energy surface connecting reactants and products. This is a critical step in

identifying the reaction barrier. Common methods include synchronous transit-guided quasi-

Newton (STQN) or dimer methods.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized

structures. For minima (reactants, intermediates, products), all calculated frequencies should

be real. For a transition state, there should be exactly one imaginary frequency, which

corresponds to the motion along the reaction coordinate. These calculations also provide the

zero-point vibrational energy (ZPVE) and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting

from the transition state structure to confirm that it connects the desired reactants and

products.[9]

Energy Calculations: Single-point energy calculations are often performed at a higher level of

theory or with a larger basis set on the optimized geometries to obtain more accurate energy

profiles. Solvation effects can be included using implicit or explicit solvent models.

Analysis: The calculated energies are used to construct a reaction energy profile, which

provides insights into the reaction mechanism, kinetics, and thermodynamics.

Visualizing Reaction Pathways
Diagrams are essential for visualizing the complex transformations that occur during a chemical

reaction. The following Graphviz diagram illustrates a generalized workflow for the
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computational investigation of a methyl coumalate reaction.

Computational Workflow for Methyl Coumalate Reactions

Initial Setup

Computational Steps

Analysis & Outcome

Define Reactants & Propose Mechanism

Geometry Optimization of Reactants & Products

Transition State Search

Frequency Calculation & ZPVE Correction

Verify TS (1 imaginary freq)

Intrinsic Reaction Coordinate (IRC) Calculation

Single-Point Energy Calculation (Higher Level of Theory)

Confirm connection

Construct Reaction Energy Profile

Compare with Experimental Data

Elucidate Reaction Mechanism
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Caption: A generalized workflow for the computational analysis of reaction mechanisms.

The following diagram illustrates a representative [4+2] cycloaddition reaction pathway of

methyl coumalate, a common reaction type it undergoes.[1]

[4+2] Cycloaddition of Methyl Coumalate

Methyl Coumalate + Alkene

Transition State 1

[4+2] Cycloaddition

Cycloadduct Intermediate

Transition State 2 (retro-[4+1])

Cheletropic Extrusion

Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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